1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a sulfanylhexadecanoyl group, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione typically involves the alkoxysulfenylation of alkenesThe reaction conditions often include the use of readily accessible starting materials and mild reaction conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and drug candidate.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidine-2,5-dione: A silicon-based reagent used in acylation reactions.
N-Hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
Uniqueness: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is unique due to its sulfanylhexadecanoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine-2,5-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
666719-85-3 |
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Molecular Formula |
C20H35NO4S |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C20H35NO4S/c22-18-15-16-19(23)21(18)25-20(24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26/h26H,1-17H2 |
InChI Key |
YPIYMKFORSMEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCS |
Origin of Product |
United States |
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